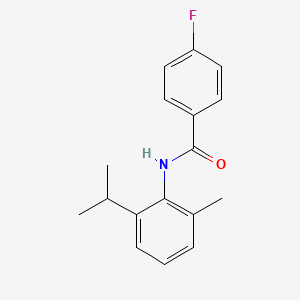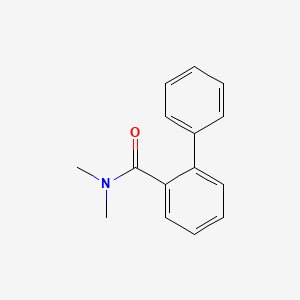![molecular formula C16H11ClO3 B5874662 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5874662.png)
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone, also known as MXC, is a synthetic compound that has been widely used in scientific research. MXC is a derivative of the pesticide methoxychlor and has been shown to have estrogenic activity. MXC has been used to study the effects of estrogen-like compounds on various biological systems, including the reproductive system, the immune system, and the nervous system.
Mecanismo De Acción
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been shown to bind to estrogen receptors and activate estrogen signaling pathways. This can lead to the activation of genes that are involved in the regulation of cell growth, differentiation, and apoptosis. This compound has also been shown to have anti-androgenic activity, which can lead to the inhibition of androgen signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to increase the proliferation of breast cancer cells and to promote the growth of uterine tumors in mice. This compound has also been shown to have immunomodulatory effects, including the suppression of T-cell proliferation and the inhibition of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound also has well-characterized estrogenic and anti-androgenic activity, which makes it a useful tool for studying the effects of estrogen-like compounds on biological systems. One limitation of using this compound in lab experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen on biological systems.
Direcciones Futuras
There are many future directions for research on 5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone. One area of research is the development of new compounds that have similar estrogenic activity but are less toxic than this compound. Another area of research is the study of the effects of this compound on the development of cancer and other diseases. Finally, the effects of this compound on the nervous system and the immune system are areas of research that require further investigation.
Métodos De Síntesis
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone can be synthesized by reacting 4-chlorophenylacetic acid with 5-methyl-2-furaldehyde in the presence of a strong acid catalyst. The resulting product is then cyclized to form this compound.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone has been used in scientific research to study the effects of estrogen-like compounds on various biological systems. This compound has been shown to have estrogenic activity and has been used to study the effects of estrogen on the reproductive system, the immune system, and the nervous system. This compound has also been used to study the effects of estrogen on cancer cells.
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(5-methylfuran-2-yl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-10-2-7-14(19-10)8-12-9-15(20-16(12)18)11-3-5-13(17)6-4-11/h2-9H,1H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPBRHSJCLJNI-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)




![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)

![2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
![3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5874645.png)
![4-{[3-(2-fluorophenyl)propanoyl]amino}benzamide](/img/structure/B5874658.png)
![2-[(2-bromobenzyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5874670.png)

![N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyethyl)-1-piperazinecarbothioamide](/img/structure/B5874678.png)
